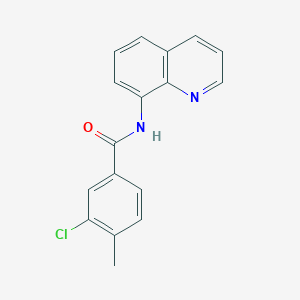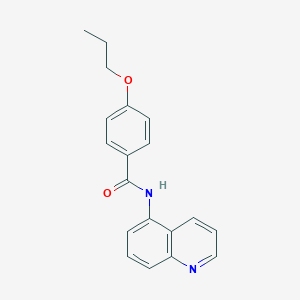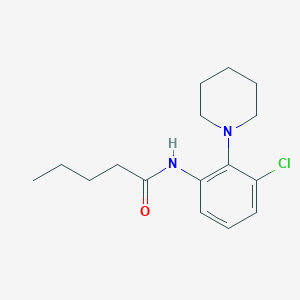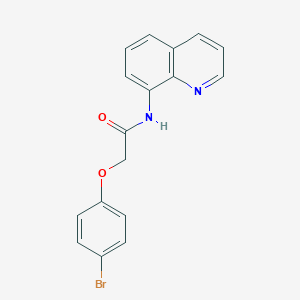![molecular formula C21H19ClN2O5 B244465 N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide (CEB-F) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CEB-F is a furamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell differentiation. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have significant biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation, including cyclin D1, Bcl-2, and p21.
Advantages and Limitations for Lab Experiments
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages for lab experiments, including its potency and specificity for cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential for use in combination therapy with other anticancer agents. However, N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide also has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the optimization of its pharmacological properties. Further studies are needed to determine the optimal dosage and administration of N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide for its potential use in clinical settings. Additionally, the potential applications of N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in the treatment of other diseases and disorders, such as inflammation and pain, should be explored.
Synthesis Methods
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been synthesized using various methods, including the reaction of 3-chloro-4-ethoxybenzoic acid with 4-methoxyaniline, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained through the condensation reaction of the intermediate product with furfurylamine. Other methods include the reaction of 3-chloro-4-ethoxybenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting product with furfurylamine.
Scientific Research Applications
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential applications in the treatment of inflammation, pain, and neurological disorders.
properties
Molecular Formula |
C21H19ClN2O5 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-17-8-6-13(11-15(17)22)20(25)24-16-12-14(7-9-18(16)27-2)23-21(26)19-5-4-10-29-19/h4-12H,3H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
PLTNHPNGRUIRJB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)